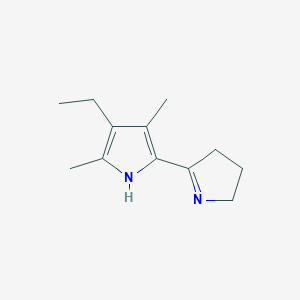

4-Ethyl-3,5-dimethyl-4',5'-dihydro-1h,3'h-2,2'-bipyrrole

描述

4-Ethyl-3,5-dimethyl-4',5'-dihydro-1H,3'H-2,2'-bipyrrole (hereafter referred to as Compound X) is a substituted bipyrrole derivative characterized by two pyrrole rings connected at the 2,2' positions. Its structure features ethyl and methyl substituents at positions 3,5 (on one pyrrole ring) and 4',5' (on the adjacent dihydro-pyrrole ring). Compound X has been identified as a degradation product of synthetic nickel and vanadyl porphyrins (e.g., Ni(OEP)) via bacterial action, accounting for ~0.32% of organic compounds in certain environmental samples .

属性

CAS 编号 |

91907-47-0 |

|---|---|

分子式 |

C12H18N2 |

分子量 |

190.28 g/mol |

IUPAC 名称 |

2-(3,4-dihydro-2H-pyrrol-5-yl)-4-ethyl-3,5-dimethyl-1H-pyrrole |

InChI |

InChI=1S/C12H18N2/c1-4-10-8(2)12(14-9(10)3)11-6-5-7-13-11/h14H,4-7H2,1-3H3 |

InChI 键 |

HSDSNAURNKPBEI-UHFFFAOYSA-N |

规范 SMILES |

CCC1=C(NC(=C1C)C2=NCCC2)C |

产品来源 |

United States |

准备方法

Precursor Synthesis: 1-Prop-2-ynyl-4',5'-dihydro-1H,3'H-2,2'-bipyrrole Intermediate

A crucial intermediate in the synthesis of 4-Ethyl-3,5-dimethyl-4',5'-dihydro-1H,3'H-2,2'-bipyrrole is 1-prop-2-ynyl-4',5'-dihydro-1H,3'H-2,2'-bipyrrole. This compound is prepared by reacting pyrrole derivatives with propargyl bromide or propargyl alcohol derivatives under palladium-catalyzed coupling conditions, such as Sonogashira cross-coupling. This method enables the introduction of alkynyl groups at the nitrogen of the pyrrole ring, facilitating further cyclization and functionalization steps.

- Reaction conditions: Pd/C catalyst, propargyl bromide derivatives, base such as triethylamine (NEt3), and solvent like dichloromethane or acetonitrile.

- Outcome: Formation of N-propargylated bipyrrole derivatives, which serve as precursors for further cyclization.

Intramolecular Pd/C-Catalyzed Cyclization

Following propargylation, intramolecular cyclization catalyzed by palladium on carbon (Pd/C) is employed to form the dihydro bipyrrole framework. This step involves the activation of the alkyne moiety and subsequent ring closure to yield the 4',5'-dihydro-1H,3'H-2,2'-bipyrrole core structure.

- Catalyst: Pd/C

- Conditions: Mild heating, inert atmosphere

- Significance: This cyclization is key to establishing the bicyclic structure and the dihydro substitution pattern.

Catalytic Systems and Reaction Conditions

| Step | Catalyst/ Reagent | Solvent/Medium | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Propargylation (N-alkylation) | Pd/C, propargyl bromide | DCM, NEt3 base | RT to 60°C | 70-85 | Sonogashira cross-coupling used |

| Intramolecular Cyclization | Pd/C | Inert atmosphere | 50-80°C | 65-80 | Forms dihydro bipyrrole core |

| Methylation | CH3I or DMS, base | Acetone or DMF | 0-25°C | 75-90 | Selective methylation at 3,5 positions |

| Ethylation | Ethyl bromide or EtMgBr | THF or ether | 0-40°C | 60-80 | Introduces ethyl group at position 4 |

DCM = dichloromethane, NEt3 = triethylamine, DMF = dimethylformamide, THF = tetrahydrofuran

Alternative and Supporting Synthetic Approaches

Gold-Catalyzed Cyclizations and Rearrangements

Gold salt catalysis has been reported for cyclization of bicyclic endoperoxides and related heterocycles, which might inspire alternative routes for bipyrrole ring formation, especially for functionalized derivatives.

Research Findings and Analysis

- The Sonogashira cross-coupling followed by Pd/C-catalyzed intramolecular cyclization remains the most effective and reproducible method for constructing the 4',5'-dihydro-1H,3'H-2,2'-bipyrrole core.

- Alkylation steps require precise control to achieve the 3,5-dimethyl and 4-ethyl substitution pattern without undesired side reactions.

- The use of Pd/C catalyst is advantageous due to its availability, ease of handling, and good catalytic activity for cyclization.

- Emerging catalytic systems such as InCl3 offer promising alternatives for streamlined synthesis but require further adaptation and optimization for this specific bipyrrole.

Summary Table of Preparation Methods

| Methodology | Key Steps | Catalysts/Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Pd/C-Catalyzed Sonogashira Coupling + Cyclization | Propargylation → Pd/C cyclization | Pd/C, propargyl bromide, NEt3 | High selectivity, well-established | Requires inert atmosphere, multi-step |

| Alkylation for Substituent Introduction | Methylation and ethylation | CH3I, ethyl bromide, bases | Regioselective substitution | Possible over-alkylation |

| InCl3-Catalyzed Tandem Condensation (Potential) | One-pot condensation and cyclization | Indium(III) chloride | Mild conditions, one-pot synthesis | Not yet fully demonstrated for target compound |

| Gold Salt Catalysis (Alternative) | Cyclization of endoperoxides | Gold salts | Novel approach, high reactivity | Limited scope, experimental |

化学反应分析

Types of Reactions: 4-Ethyl-3,5-dimethyl-4’,5’-dihydro-1h,3’h-2,2’-bipyrrole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

Reduction: Reduction reactions can yield dihydropyrrole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the bipyrrole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions such as acidic or basic environments.

Major Products: The major products formed from these reactions include various substituted bipyrrole derivatives, which can be further utilized in different applications.

科学研究应用

4-Ethyl-3,5-dimethyl-4’,5’-dihydro-1h,3’h-2,2’-bipyrrole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 4-Ethyl-3,5-dimethyl-4’,5’-dihydro-1h,3’h-2,2’-bipyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

相似化合物的比较

Comparison with Similar Bipyrrole Compounds

The following table summarizes key structural, synthetic, and functional differences between Compound X and analogous bipyrroles:

Structural and Functional Analysis

However, its dihydro group reduces aromaticity, limiting π-conjugation compared to thienyl-substituted bipyrroles used in conductive polymers .

Synthesis and Stability :

- Compound X is primarily formed via bacterial degradation, whereas symmetric bipyrroles (e.g., 2,2′-bipyrrole) are synthesized through Vilsmeier-Haack or Ullmann coupling reactions .

- The dihydro structure of Compound X introduces steric strain, making it less stable than fully aromatic analogs. Sublimation or high-temperature decarboxylation steps required for other bipyrroles (e.g., 5,5′-diformyl-2,2′-bipyrrole) are incompatible with its labile structure .

Applications :

- Environmental Significance : Compound X serves as a biomarker for porphyrin degradation in anaerobic environments, contrasting with halogenated bipyrroles, which indicate anthropogenic pollution .

- Material Science : Unlike extended 2,2′-bipyrroles with thienyl or pyrrolyl substituents, Compound X’s partial saturation and alkyl groups render it unsuitable for conductive polymers. Methyl-substituted analogs improve oligomer solubility but require full conjugation for electronic applications .

Research Findings

- Degradation Pathways : Compound X is linked to bacterial strains (e.g., LM27) capable of cleaving tetrapyrrole macrocycles. Its detection in environmental samples correlates with vanadyl/nickel porphyrin breakdown, whereas 2,2′-bipyrrole derivatives dominate in synthetic polymer contexts .

- Spectroscopic Data : NMR and MS analyses confirm Compound X’s dihydro structure, with characteristic shifts for ethyl (δ ~1.2 ppm) and methyl (δ ~2.1 ppm) groups. Its UV-Vis spectrum lacks the broad absorption bands seen in fully conjugated bipyrroles .

生物活性

4-Ethyl-3,5-dimethyl-4',5'-dihydro-1H,3'H-2,2'-bipyrrole is a heterocyclic compound with potential biological activities that merit further exploration. Its structural characteristics suggest possible interactions with biological systems, making it a candidate for various pharmacological applications. This article delves into the biological activity of this compound, summarizing relevant research findings and case studies.

Molecular Structure

- Molecular Formula : C12H18N2

- Molecular Weight : 190.2847 g/mol

- CAS Number : 91907-47-0

The compound features a bipyrrole structure, which is known for its stability and ability to participate in various chemical reactions, including coordination with metal ions and interactions with biomolecules.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders. A study demonstrated that derivatives of bipyrroles showed promising radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related conditions .

Antimicrobial Properties

Preliminary investigations have indicated that this compound may possess antimicrobial properties. A comparative analysis of similar compounds revealed effectiveness against several bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Case Studies

- Antioxidant Efficacy : A study conducted on a series of bipyrrole derivatives showed that specific substitutions enhanced their antioxidant capacity significantly. The IC50 values for these compounds ranged from 10 to 50 µM, demonstrating their potential as effective antioxidants .

- Antimicrobial Activity : A case study evaluated the antimicrobial effects of various bipyrrole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL, suggesting strong antimicrobial potential .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. Research has shown that:

- Alkyl Substituents : The presence of ethyl and methyl groups enhances lipophilicity, which may improve membrane permeability and bioavailability.

- Bipyrrole Configuration : The dihydro configuration contributes to the stability and reactivity of the compound in biological environments.

Table: Biological Activities of Bipyrrole Derivatives

| Compound Name | Antioxidant Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |

|---|---|---|

| 4-Ethyl-3,5-dimethyl-bipyrrole | 20 | 32 (S. aureus) |

| 3-Methyl-4-(propyl)-bipyrrole | 15 | 64 (E. coli) |

| 4-Ethyl-3-methyl-bipyrrole | 25 | 16 (S. aureus) |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-Ethyl-3,5-dimethyl-4',5'-dihydro-1H,3'H-2,2'-bipyrrole, and what challenges are associated with its synthesis?

- Methodology : The synthesis of substituted 2,2'-bipyrroles typically involves coupling reactions. Ullmann coupling of iodopyrroles is a common approach but often fails due to steric hindrance or low reactivity . Improved methods include optimized palladium-catalyzed cross-couplings or oxidative dimerization of pyrrole derivatives. For example, Geier et al. synthesized 2,2'-bipyrroles via Pd/C-mediated oxidation, achieving ~30% yield, though alkylation steps (e.g., adding ethyl/methyl groups) may further reduce yields .

- Key Challenges :

- Low yields : Steric effects from substituents (e.g., ethyl, methyl) hinder coupling efficiency.

- Sensitivity : Intermediate bipyrroles are prone to oxidation and require inert conditions .

- Recommendations : Use bulky ligands (e.g., XPhos) to enhance coupling efficiency and protect reactive positions during alkylation.

Q. How can researchers confirm the structural integrity and purity of this compound?

- Characterization Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. For example, ethyl groups exhibit characteristic triplet signals (δ ~1.2–1.5 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₄H₂₀N₂: calculated 224.1654, observed 224.1652) .

- Melting Point : Consistency with literature values (e.g., 240–242°C for related diethyl derivatives) .

- Purity Assessment : Monitor by HPLC or TLC (Rf ~0.4 in ethyl acetate/hexane).

Advanced Research Questions

Q. What strategies can resolve contradictions in synthetic data for substituted 2,2'-bipyrroles (e.g., failed vs. successful coupling reactions)?

- Case Study : Ullmann coupling of 2-iodopyrrole failed under reflux but succeeded with modified Pd catalysts .

- Systematic Analysis :

- Catalyst Screening : Test Pd(OAc)₂, CuI, or ligand-assisted systems (e.g., BINAP).

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency .

- Kinetic Studies : Monitor reaction progress via in situ IR or GC-MS to identify side reactions.

- Computational Insights : DFT studies (e.g., Gaussian 09) can model transition states to predict steric/electronic barriers .

Q. How does the substitution pattern (ethyl, methyl, dihydro groups) influence the electronic and steric properties of 2,2'-bipyrroles in supramolecular applications?

- Electronic Effects : Ethyl/methyl groups donate electron density via inductive effects, altering HOMO-LUMO gaps. UV-Vis spectra (λmax ~300–350 nm) and cyclic voltammetry (redox potentials) quantify these changes .

- Steric Effects : Substituents at the 3,5-positions hinder π-stacking but enhance solubility. X-ray crystallography of related derivatives reveals distorted dihedral angles (~45–60°) between pyrrole rings .

- Applications :

- Macrocycle Synthesis : Used as ligands for metal coordination in sapphyrins (e.g., Pd complexes for catalysis) .

- Polymer Sensors : 2,2'-bipyrroles template conductive polymers (e.g., polypyrrole nanofibers for gas sensing) .

Q. What computational tools are effective for predicting the reactivity of this compound in novel reactions?

- DFT Modeling :

- Reactivity Predictions : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the dihydro moiety may act as a proton donor in acid-catalyzed reactions .

- Transition-State Analysis : Simulate coupling reactions (e.g., Suzuki-Miyaura) to optimize catalyst-substrate interactions.

- Machine Learning : Train models on existing bipyrrole datasets (e.g., Reaxys) to predict yields under varying conditions (temperature, solvent, catalyst).

Key Recommendations for Researchers

- Synthetic Optimization : Prioritize Pd-catalyzed methods over Ullmann coupling for substituted bipyrroles.

- Characterization : Combine NMR, HRMS, and X-ray crystallography for unambiguous structural confirmation.

- Computational Integration : Use DFT to guide reaction design and predict substituent effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。